4-Carboxybutyl(triphenyl)phosphonium;bromide

Beschreibung

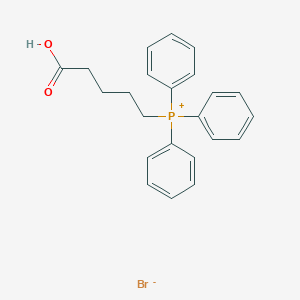

(4-Carboxybutyl)triphenylphosphonium bromide (CTPP, CAS 17814-85-6) is a phosphonium salt with the molecular formula C₂₃H₂₅BrO₂P and a molecular weight of 444.32 g/mol . It features a lipophilic triphenylphosphonium (TPP) group linked to a carboxylic acid-terminated butyl chain, enabling dual functionality: (1) mitochondrial targeting via the TPP moiety and (2) conjugation to nanocarriers or biomolecules via its carboxyl group . CTPP is widely used in drug delivery systems to enhance mitochondrial accumulation of therapeutics, particularly in cancer treatment, where mitochondrial dysfunction is a key therapeutic target . Its physicochemical properties include a melting point of 204–207°C, solubility in polar solvents (e.g., ethanol, methanol, water), and insolubility in nonpolar solvents like hexane .

Eigenschaften

CAS-Nummer |

17814-85-6 |

|---|---|

Molekularformel |

C23H24BrO2P |

Molekulargewicht |

443.3 g/mol |

IUPAC-Name |

5-triphenylphosphaniumylpentanoate;hydrobromide |

InChI |

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H |

InChI-Schlüssel |

MLOSJPZSZWUDSK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Andere CAS-Nummern |

17814-85-6 |

Piktogramme |

Irritant |

Synonyme |

(4-Carboxybutyl)triphenyl-phosphonium Bromide; 5-(Triphenylphosphonio)pentanoic Acid Bromide; Carboxybutyltriphenylphosphonium Bromide; NSC 147756; Triphenyl(4-carboxybutyl)phosphonium Bromide; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Wittig Reaction-Based Alkylation

This method involves the reaction of 5-bromovaleric acid with triphenylphosphine in a toluene reflux system.

Procedure :

-

Combine 5-bromovaleric acid (1 equiv) and triphenylphosphine (1 equiv) in toluene (300 mL).

-

Reflux at 110–120°C under argon for 48 hours .

-

Cool to room temperature, concentrate under vacuum, and crystallize the residue.

Key Parameters :

Mechanistic Insight :

The reaction proceeds via SN2 nucleophilic substitution , where triphenylphosphine attacks the bromine-bearing carbon of 5-bromovaleric acid, forming the phosphonium salt.

Limitations :

Anion-Exchange Resin-Catalyzed Synthesis

A scalable method employing 201×7 anion-exchange resin in ethanol achieves high yields with minimal purification.

Procedure :

-

Charge a reactor with triphenylphosphine (1 mol) and ethanol (800–1,200 mL).

-

Add anion-exchange resin (2–10 g) and heat to reflux.

-

Slowly add n-butyl bromide (0.95–1.05 mol) over 6 hours.

-

Reflux for 20–30 hours , cool to <20°C, and filter the catalyst.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 g resin per 1 mol PPh₃ |

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Yield | 97.5% |

| Melting Point | 241–242°C |

Advantages :

TEMPO-Mediated Oxidation Followed by Phosphonium Formation

This two-step method synthesizes the compound from 5-bromo-1-pentanol , avoiding direct handling of bromovaleric acid.

Step 1: Oxidation to 5-Bromovaleric Acid

-

React 5-bromo-1-pentanol with sodium hypochlorite in water.

-

Catalyze with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and tetrabutylammonium bromide .

Step 2: Phosphonium Salt Formation

-

Combine 5-bromovaleric acid (50 mmol) and triphenylphosphine (50 mmol) in acetonitrile.

-

Reflux under nitrogen for 20–24 hours .

Performance Metrics :

Critical Considerations :

-

TEMPO’s cost necessitates catalyst recovery via extraction.

-

Hypochlorite use requires strict temperature control to avoid over-oxidation.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield | Solvent | Catalyst | Time (h) | Cost Index |

|---|---|---|---|---|---|

| Wittig Alkylation | 88% | Toluene | None | 48 | Moderate |

| Anion Resin | 97.5% | Ethanol | 201×7 Resin | 24 | Low |

| TEMPO Oxidation | 95% | Acetonitrile | TEMPO/TBAB | 26 | High |

Key Observations :

-

Anion-exchange resin method offers the highest yield and lowest solvent toxicity.

-

TEMPO route avoids hazardous bromovaleric acid but incurs higher reagent costs.

-

Wittig alkylation is less efficient but suitable for small-scale syntheses.

Characterization and Quality Control

Table 2: Analytical Data

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 204–207°C | DSC | |

| ¹H NMR (DMSO-d6) | δ 7.8–7.6 (m, 15H, PPh₃) | 400 MHz | |

| IR (KBr) | 1705 cm⁻¹ (C=O) | FT-IR | |

| HPLC Purity | >99% | C18 Column |

Impurity Profile :

-

Major byproducts include methyl esters (up to 5%) from transesterification during prolonged reflux.

-

Trace triphenylphosphine oxide (<0.1%) is removed via recrystallization.

Industrial Applications and Scale-Up Challenges

Pharmaceutical Intermediates

The compound is critical for synthesizing:

Analyse Chemischer Reaktionen

Stage 2: Formation of (4-Carboxybutyl)triphenylphosphonium Bromide

Reactants :

-

5-Bromovaleric acid

-

Triphenylphosphine

Conditions :

-

Solvent: Acetonitrile or ethanol

-

Temperature: Reflux (~82°C for acetonitrile; ~78°C for ethanol)

-

Atmosphere: Nitrogen

-

Reaction Time: 20–24 hours

-

Yield: 90–95%

Reaction Equation :

Stability and Decomposition

While explicit decomposition pathways are not detailed in the cited sources, phosphonium salts generally undergo hydrolysis under strongly acidic or basic conditions. For example:

Functional Group Reactivity

The compound contains two reactive sites:

-

Carboxylic Acid Group :

-

Can undergo esterification, amidation, or salt formation.

-

Example: Reaction with methanol under acidic conditions yields the methyl ester derivative.

-

-

Phosphonium Center :

-

Participates in nucleophilic displacement reactions.

-

Example: Reaction with hydroxide ions forms the corresponding phosphine oxide.

-

Industrial-Scale Considerations

Large-scale production uses continuous flow reactors to maintain nitrogen atmospheres and control exothermic reactions. Purification involves recrystallization from dichloromethane, with yields consistently >90% .

Comparative Reactivity

Data on analogous compounds suggest potential reactivity in:

-

Wittig Reactions : Formation of alkenes via ylide intermediates.

-

Ion Exchange : Bromide substitution with other anions (e.g., chloride, iodide).

Wissenschaftliche Forschungsanwendungen

Cell Biology

Mitochondrial Targeting Agent

(4-Carboxybutyl)triphenylphosphonium bromide is primarily used as a mitochondrial targeting agent. Its ability to selectively accumulate in mitochondria allows researchers to investigate mitochondrial function and dynamics in living cells. This property is crucial for studying cellular metabolism and the role of mitochondria in diseases such as cancer and neurodegenerative disorders .

Drug Delivery Systems

Targeted Drug Delivery

The compound enhances the efficacy of drug delivery systems, particularly in cancer therapies. Its lipophilic nature enables it to penetrate cell membranes easily, facilitating the targeted delivery of therapeutic agents directly to mitochondria. This targeted approach minimizes side effects associated with traditional systemic therapies .

Case Study: Resveratrol Delivery

In a study published in Nature, researchers demonstrated that (4-Carboxybutyl)triphenylphosphonium bromide significantly improved the subcellular trafficking of resveratrol, a compound known for its potential anticancer properties. The study highlighted its role in enhancing the bioavailability of resveratrol in cancer cells, leading to increased apoptosis .

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as a reagent in various organic synthesis reactions, including alkylation, acylation, and esterification processes. It acts as a phase-transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases, which accelerates chemical reactions .

| Reaction Type | Description |

|---|---|

| Alkylation | Facilitates the introduction of alkyl groups into molecules |

| Acylation | Assists in the formation of esters from acids and alcohols |

| Esterification | Promotes the reaction between alcohols and acids |

Bioconjugation

Attachment of Biomolecules

(4-Carboxybutyl)triphenylphosphonium bromide is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is essential for developing diagnostic tools and therapeutic agents that require specific targeting capabilities .

Research on Reactive Oxygen Species (ROS)

Investigation of Cellular Signaling

The compound aids researchers in studying reactive oxygen species (ROS) and their impact on cellular signaling pathways. By understanding ROS dynamics, scientists can gain insights into oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Synthesis of Prostaglandins

Intermediate in Pharmaceutical Development

(4-Carboxybutyl)triphenylphosphonium bromide is a key intermediate in synthesizing various prostaglandins, which are vital for developing drugs used in treating inflammatory conditions and other medical applications .

| Prostaglandin Type | Application |

|---|---|

| Prostaglandin F2α | Used in reproductive health treatments |

| Prostaglandin E1 | Applied in managing cardiovascular diseases |

Wirkmechanismus

The mechanism of action of (4-Carboxybutyl)triphenylphosphonium bromide involves its ability to form reactive intermediates that interact with biological molecules. In biological systems, the compound can target mitochondria, leading to the disruption of energy production and induction of apoptosis in tumor cells. The phosphonium group facilitates the delivery of the compound into the mitochondria, where it exerts its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize CTPP’s utility, we compare it with structurally or functionally analogous triphenylphosphonium (TPP) derivatives, focusing on molecular features, applications, and performance.

Structural and Functional Comparisons

Biologische Aktivität

(4-Carboxybutyl)triphenylphosphonium bromide (CTPP) is a quaternary ammonium salt that has garnered attention in biochemical research due to its unique properties and potential therapeutic applications. This article explores the biological activity of CTPP, focusing on its mechanisms of action, applications in drug delivery, and its role in cancer therapy.

- Molecular Formula : C28H25BrO2P

- Molecular Weight : 521.36 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water, alcohols, and polar organic solvents

- Melting Point : 180-182°C

CTPP features a delocalized lipophilic cation, which facilitates its accumulation in mitochondria, making it a promising candidate for targeted drug delivery systems.

CTPP's biological activity is primarily attributed to its ability to permeate mitochondrial membranes due to the negatively charged environment of cancer cell mitochondria. This property allows CTPP to selectively target cancer cells, enhancing the efficacy of therapeutic agents delivered alongside it.

- Mitochondrial Targeting : The positive charge of CTPP enhances its uptake by cells, particularly those with high mitochondrial membrane potential, such as cancer cells . This accumulation can lead to increased reactive oxygen species (ROS) production, which is often associated with apoptosis in cancer cells.

- Apoptotic Induction : CTPP has been shown to induce apoptosis in various cancer cell lines by modulating mitochondrial function and enzyme activity . This makes it a valuable tool in cancer therapy.

Applications in Drug Discovery

CTPP serves multiple roles in drug discovery and development:

- Fluorescent Probe : It is used as a fluorescent probe for imaging mitochondrial membrane potential, aiding in the study of mitochondrial dynamics and function .

- Delivery System for Therapeutics : CTPP can be conjugated with pro-apoptotic peptides to enhance their delivery into mitochondria, improving therapeutic outcomes against tumors .

- Combination Therapy : Research indicates that CTPP can enhance the effects of other anticancer agents when used in combination therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of CTPP:

- In Vitro Studies :

- In Vivo Studies :

- Mechanistic Insights :

Summary Table of Biological Activities

Q & A

Q. What are the key steps in synthesizing (4-Carboxybutyl)triphenylphosphonium bromide at the laboratory scale?

Methodological Answer: The compound is synthesized via nucleophilic substitution between triphenylphosphine and 4-bromobutyric acid. Key steps include:

Reaction Setup : Mix equimolar amounts of triphenylphosphine and 4-bromobutyric acid in anhydrous ethanol or methanol.

Reflux Conditions : Heat the mixture under reflux (70–80°C) for 12–24 hours under inert gas (e.g., nitrogen) to prevent oxidation .

Purification : Cool the reaction mixture, filter the precipitated product, and recrystallize from hot ethanol or acetonitrile.

Validation : Confirm purity via melting point (204–210°C), NMR (δ 7.6–7.8 ppm for aromatic protons), and elemental analysis .

Q. How should researchers handle and store (4-Carboxybutyl)triphenylphosphonium bromide to maintain stability?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid moisture to prevent hydrolysis of the phosphonium bond .

- Handling : Use desiccants in storage environments. For experiments requiring aqueous solutions, prepare fresh stocks in deionized water and use immediately to minimize degradation .

Advanced Research Questions

Q. How can (4-Carboxybutyl)triphenylphosphonium bromide be optimized for mitochondrial-targeted drug delivery in cancer therapy?

Methodological Answer: The compound’s mitochondrial targeting relies on its lipophilic cation structure, which accumulates in the negatively charged mitochondrial matrix. Optimization strategies include:

Conjugation Design : Covalently link the carboxyl group to pro-apoptotic peptides (e.g., Smac mimetics) via carbodiimide crosslinkers (e.g., EDC/NHS). Use a 1:1 molar ratio to avoid steric hindrance .

Solubility Enhancement : Use polar aprotic solvents (e.g., DMSO) for cell culture studies, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .

Validation : Confirm mitochondrial localization via fluorescent tagging (e.g., MitoTracker Red colocalization assays) and measure apoptosis using flow cytometry (Annexin V/PI staining) .

Q. What methodological considerations are critical when conjugating (4-Carboxybutyl)triphenylphosphonium bromide with pro-apoptotic peptides?

Methodological Answer:

- Reaction Monitoring : Use reverse-phase HPLC to track conjugation efficiency. Optimize pH (6.0–7.4) to prevent peptide denaturation .

- Purification : Isolate the conjugate via size-exclusion chromatography or dialysis (MWCO 3.5 kDa). Validate using MALDI-TOF mass spectrometry .

- Bioactivity Testing : Compare IC₅₀ values of conjugated vs. free peptides in cancer cell lines (e.g., HeLa or MCF-7) to confirm enhanced efficacy .

Q. How can researchers resolve contradictions in reported apoptotic effects of (4-Carboxybutyl)triphenylphosphonium bromide across studies?

Methodological Answer: Discrepancies may arise from:

Purity Variability : Validate compound purity (>98%) via HPLC and ¹H NMR. Impurities (e.g., unreacted 4-bromobutyric acid) can skew results .

Concentration Gradients : Perform dose-response assays (1–100 μM) to identify threshold concentrations for apoptosis induction. Use mitochondrial membrane potential (ΔΨm) assays (JC-1 dye) to confirm specificity .

Cell Line Differences : Test across multiple lines (e.g., Jurkat, A549) with varying mitochondrial densities. Normalize data to mitochondrial mass (citrate synthase activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.